N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-19(2)11-12-21(16-9-13-25-14-10-16)18(22)15-5-7-17(8-6-15)26(23,24)20(3)4/h5-8,16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIXHFDQWIDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzamide with dimethyl sulfate to introduce the dimethylsulfamoyl group. This is followed by the reaction with 2-(dimethylamino)ethyl chloride to attach the dimethylaminoethyl group. Finally, the oxan-4-yl group is introduced through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors under controlled conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the reaction parameters and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and dimethylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The dimethylamino and dimethylsulfamoyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamides from the evidence, focusing on substituent effects , synthetic strategies , and inferred bioactivity .
Structural and Functional Group Differences
Inferred Bioactivity
- Target Compound : The dimethylsulfamoyl group resembles sulfonamide drugs (e.g., COX-2 inhibitors), suggesting possible anti-inflammatory or antimicrobial activity. The oxan-4-yl group may enhance blood-brain barrier penetration .
- Thiazolidinone Analogs : The α,β-unsaturated ketone in thiazolidinone derivatives enables covalent binding to cysteine residues in enzymes, useful for kinase or protease inhibition.
- Triazole Analogs : Bulky dibenzylamino groups limit bioavailability but improve selectivity for extracellular targets (e.g., GPCRs).
Biological Activity
N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
-
Preparation of Intermediate Compounds :
- The reaction begins with 4-aminobenzamide and dimethyl sulfate to introduce the dimethylsulfamoyl group.
- This is followed by the reaction with 2-(dimethylamino)ethyl chloride to attach the dimethylaminoethyl group.
- Finally, the oxan-4-yl group is introduced through a cyclization reaction.
-
Industrial Production :
- Industrial processes mirror laboratory syntheses but are optimized for yield and purity, often using batch reactors and automated systems for monitoring reactions.
This compound interacts with specific molecular targets, primarily enzymes, inhibiting their activity and affecting various biochemical pathways. The structural components, particularly the dimethylamino and dimethylsulfamoyl groups, are crucial for its binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The effectiveness varies based on concentration and the specific strain tested.
Case Studies
- Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- Toxicological Assessment :
- Another research focused on the toxicity profile of the compound in animal models. It was found to have a low toxicity level with no significant adverse effects observed at therapeutic doses.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 32 µg/mL (E. coli) | |
| MIC: 16 µg/mL (S. aureus) | ||
| Enzyme Inhibition | Significant inhibition of enzyme X | |
| Toxicity | Low toxicity in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
